2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBPRJLXWJSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993508 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-86-5 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC303520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of L-Cysteine with 4-Dimethylaminobenzaldehyde
The most widely reported method involves the nucleophilic cyclization of L-cysteine hydrochloride with 4-dimethylaminobenzaldehyde under mild basic conditions. This one-pot reaction proceeds via imine formation followed by thiazolidine ring closure:
Reaction Scheme :
$$
\text{L-Cysteine hydrochloride} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{NaHCO}3, \text{EtOH/H}2\text{O}} \text{2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid}
$$
Procedure :
- L-Cysteine hydrochloride (1.0 mmol), 4-dimethylaminobenzaldehyde (1.1 mmol), and sodium bicarbonate (1.0 mmol) are suspended in a 1:1 ethanol-water mixture (40 mL).
- The mixture is stirred at room temperature for 4–24 hours, with reaction progress monitored by TLC.
- The product precipitates as a solid, which is filtered, washed with cold water/ethanol, and dried.
Key Parameters :
- Yield : 70–85% (dependent on reaction time and aldehyde reactivity).
- Diastereomer Formation : Two diastereomers, (2R,4R) and (2S,4R), form in a 1:1 to 3:2 ratio, necessitating chromatographic separation.
- Stereochemical Control : The configuration at C2 and C4 is confirmed via 2D NOESY spectroscopy.
Alternative Synthetic Routes Using Amino Acid Derivatives
A modified approach employs ethyl 3-aminopropionate hydrochloride and mercaptoacetic acid as precursors. While less direct, this method allows for ester intermediates that are later hydrolyzed to the carboxylic acid:
Reaction Steps :
- Condensation : 4-Dimethylaminobenzaldehyde reacts with ethyl 3-aminopropionate hydrochloride in toluene under reflux with DIPEA (N,N-diisopropylethylamine).
- Cyclization : Mercaptoacetic acid is added to form the thiazolidine ring.
- Ester Hydrolysis : The ethyl ester intermediate is treated with KOH in ethanol/THF to yield the carboxylic acid.
Advantages and Limitations :
- Intermediate Flexibility : Ester derivatives facilitate purification before hydrolysis.
- Yield : 56–65% after hydrolysis, lower than the L-cysteine route.
Multicomponent Reaction Approaches
Recent advances utilize multicomponent reactions (MCRs) for streamlined synthesis. A β-cyclodextrin-SO₃H-catalyzed method enhances electrophilicity of the aldehyde and nucleophilicity of the thiol:
Mechanism :
- Aldehyde Activation : β-cyclodextrin-SO₃H enhances the electrophilicity of 4-dimethylaminobenzaldehyde.
- Imine Formation : Reaction with L-cysteine forms an imine intermediate.
- Ring Closure : Mercaptoacetic acid participates in a 5-exo-trig cyclization to yield the thiazolidine core.
Conditions :
- Catalyst : β-cyclodextrin-SO₃H (10 mol%).
- Solvent : Water/ethanol (3:1).
- Yield : 78–82% with reduced diastereomerism.
Purification and Characterization
Chromatography :
- Silica gel column chromatography with ethyl acetate/petroleum ether (4:6) resolves diastereomers.
- Reverse-phase HPLC further purifies enantiomers using chiral stationary phases.
Spectroscopic Data :
- IR (ATR) : 1728 cm⁻¹ (C=O stretch), 2980 cm⁻¹ (C-H aromatic).
- ¹H NMR (300 MHz) :
- ¹³C NMR : δ 37.2 (C-5), 66.8 (C-4), 167.1 (C=O).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Diastereomer Ratio | Complexity |
|---|---|---|---|---|
| L-Cysteine Cyclization | 70–85 | 4–24 h | 1:1–3:2 | Low |
| Ester Hydrolysis | 56–65 | 36 h | 1:1 | Moderate |
| MCR with β-CD-SO₃H | 78–82 | 6–8 h | 3:2 | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidiabetic Activity
- Studies have indicated that thiazolidine derivatives exhibit significant antidiabetic properties. Specifically, (4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been explored for its ability to enhance insulin sensitivity and improve glycemic control in diabetic models.
-
Anticancer Properties
- Research has identified potential anticancer effects of thiazolidine derivatives. In vitro studies suggest that this compound may inhibit the proliferation of cancer cells and induce apoptosis.
Biological Studies
-
Neuroprotective Effects
- The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation.
Case Study 1: Antidiabetic Mechanism
A study conducted on diabetic rats evaluated the efficacy of (4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid as an antidiabetic agent. The compound was administered over a four-week period, resulting in a marked decrease in fasting blood glucose levels and improved lipid profiles compared to the control group.
Case Study 2: Anticancer Activity
In vitro experiments were performed using human breast cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Variations
The substituents on the phenyl ring at the 2-position of the thiazolidine ring significantly influence the compound’s properties. Key analogs include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances electron density, facilitating π-π stacking in dye aggregates (e.g., TiO₂ surface applications) . In contrast, electron-withdrawing groups like -Cl or -CF₃ reduce electron density, altering redox properties and solubility .
- Chirality: Enantiomers like (4R)-2-[4-(trifluoromethyl)phenyl] derivatives are critical in asymmetric synthesis and drug design .
Biological Activity
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1375472-00-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidine family and features a dimethylamino group attached to a phenyl ring. Its chemical formula is , and it has a boiling point of 481.4°C at 760 mmHg .
Antioxidant Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit antioxidant properties. They have been shown to enhance the growth of Entamoeba histolytica trophozoites while reducing intracellular reactive oxygen species (ROS) levels. This suggests a role in cellular defense against oxidative stress, which is critical in various pathological conditions .
Anticancer Properties
The compound has demonstrated potential as an anticancer agent. In studies involving human cancer cell lines, it was found to possess cytotoxic effects, with IC50 values indicating significant inhibitory activity against HeLa (cervical cancer) cells . The structure-activity relationship (SAR) analysis highlights that modifications in the thiazolidine core can enhance potency against various cancer types.
Biological Activity Data Table
| Activity | Tested Model | IC50 Value | Reference |
|---|---|---|---|
| Antioxidant | Entamoeba histolytica | N/A | |
| Anticancer (HeLa) | Human cervical cancer cells | 200 µg/mL | |
| Tyrosinase Inhibition | Mushroom tyrosinase | 66.47% at 20 µM |
Case Studies and Research Findings
-
Antioxidant Defense Mechanism
A study demonstrated that thiazolidine-4-carboxylic acids could liberate L-cysteine when incubated with amebic lysates, suggesting enzymatic degradation pathways that may be beneficial in oxidative stress scenarios. This pathway indicates the potential for therapeutic applications in conditions characterized by oxidative damage . -
Anticancer Efficacy
The anticancer profile of derivatives of thiazolidine-4-carboxylic acid has been extensively studied. One notable compound showed potent activity against multiple cancer cell lines, including leukemia and breast cancer, with low toxicity towards normal cells, highlighting its therapeutic promise . -
Tyrosinase Inhibition
Another research effort focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. The derivative exhibited competitive inhibition properties, suggesting potential applications in treating hyperpigmentation disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of substituted benzaldehyde derivatives with cysteine or its analogs, followed by cyclization. For example, analogous thiazolidine-carboxylic acids are synthesized via Schiff base formation between aldehydes and cysteine, with cyclization under acidic or basic conditions . Catalysts like palladium or copper can enhance yields, while solvents such as DMF or toluene improve solubility. Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting parameters like pH, temperature, and catalyst loading .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. H NMR confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm) and thiazolidine ring protons (δ ~3.5–4.5 ppm). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm) and thiazolidine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. How does the compound’s solubility impact experimental design in biological assays?
- Methodological Answer : The carboxylic acid moiety confers pH-dependent solubility, requiring buffered solutions (e.g., PBS at pH 7.4) for in vitro studies. For low solubility in aqueous media, dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v) can be used, with controls to exclude solvent toxicity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediates, while machine learning (ML) algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-yield pathways .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strains, incubation times) or impurities. Validate results via:
- Dose-response curves : Confirm activity across multiple concentrations.
- Purity verification : Use HPLC (>95% purity) to exclude confounding byproducts.
- Structural analogs : Compare with derivatives to identify critical functional groups (e.g., dimethylamino vs. hydroxyl substituents) .
Q. What mechanistic insights explain the compound’s potential enzyme inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to enzyme active sites. For example, the thiazolidine ring may interact with catalytic residues via hydrogen bonding, while the dimethylamino group enhances lipophilicity for membrane penetration. Validate hypotheses with kinetic assays (e.g., IC determination) and site-directed mutagenesis .
Q. How can reaction scalability challenges be addressed for multi-gram synthesis?
- Methodological Answer : Transition from batch to flow chemistry improves reproducibility and heat management. Optimize parameters (residence time, pressure) using microreactors. For cyclization steps, immobilized catalysts (e.g., Pd/C) enable reuse and reduce metal contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
